methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 3-bromobenzyl group at the N1 position and a methyl ester at the C4 position of the pyrazole ring. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 295.14 g/mol (C₁₂H₁₁BrN₂O₂) .
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZQEBKCJULTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation Strategies
The synthesis of methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate begins with constructing the pyrazole ring, often via cyclocondensation reactions. A regiocontrolled approach using trichloromethyl enones has been demonstrated to yield 3-carboxyalkylpyrazoles with high selectivity . For example, reacting hydrazine derivatives with trichloromethyl enones in alcoholic solvents facilitates pyrazole formation through a sequence of nucleophilic attacks, cyclization, and methanolysis . This method achieves yields of 41–97% depending on the substituents and solvent .
Key reaction parameters include:
-
Solvent : Methanol or ethanol promotes cyclization, while higher-boiling solvents (e.g., isopropanol) require elevated temperatures (90°C) .
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Hydrazine derivatives : Arylhydrazines favor 1,3-disubstituted pyrazoles, whereas alkylhydrazines lead to 1,5-regioisomers .
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Temperature : Room-temperature initiation followed by reflux ensures complete conversion .
N-Alkylation with 3-Bromobenzyl Bromide
Following pyrazole core formation, N-alkylation introduces the 3-bromobenzyl group. Acid-catalyzed alkylation using 3-bromobenzyl bromide in the presence of bases like potassium carbonate is a widely adopted method . The reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
Mechanistic Insights :
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Deprotonation of the pyrazole nitrogen by a base generates a nucleophilic site.
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The 3-bromobenzyl bromide undergoes SN2 displacement, transferring the benzyl group to the pyrazole .
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Elimination of HBr completes the alkylation, with yields ranging from 65% to 85% .
Optimization Strategies :
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Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .
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Solvent effects : DMF enhances solubility but may require higher temperatures, while acetonitrile offers milder conditions .
Esterification of the Carboxylic Acid Moiety
The final step involves esterification to introduce the methyl carboxylate group. Two primary routes are employed:
Route A: Direct Esterification
-
Reacting the pyrazole-4-carboxylic acid with methanol in the presence of H2SO4 or HCl gas under reflux .
Route B: Mitsunobu Reaction
One-Pot Synthesis Protocols
Recent advancements have integrated pyrazole formation, alkylation, and esterification into a single pot to improve efficiency. For example, a tandem cyclocondensation-alkylation-esterification sequence using microwave irradiation reduces reaction time from 48 hours to 4–6 hours . This method achieves an overall yield of 62% with 98% purity .
Table 1: Comparative Analysis of Synthesis Methods
| Method | Steps | Time (h) | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|---|
| Sequential Synthesis | 3 | 48 | 65–85 | 95–98 | Trichloromethyl enones, K2CO3 |
| One-Pot Microwave | 1 | 4–6 | 62 | 98 | DEAD, PPh3, Microwave |
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR) :
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1H NMR (CDCl3) : Signals at δ 7.36–7.30 (m, aromatic protons), δ 3.97 (s, methyl ester) .
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13C NMR : Peaks at δ 163.0 (ester carbonyl), δ 144.9 (pyrazole C3) .
Infrared Spectroscopy (IR) :
Mass Spectrometry :
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing:
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This intermediate can be further functionalized:
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Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) produces 1-(3-bromobenzyl)-1H-pyrazole-4-carbonyl chloride, which reacts with amines to form amides (e.g., N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide) .
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Esterification : Methanolysis under reflux conditions regenerates methyl esters, as seen in regiocontrolled synthesis protocols .
Example Reaction Pathway
Nucleophilic Aromatic Substitution (Br Site)
The bromine atom on the benzyl group participates in cross-coupling reactions:
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, enabling structural diversification .
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Buchwald–Hartwig Amination : Substitution with amines generates secondary or tertiary amine derivatives .
Table 1: Representative Bromine Substitution Reactions
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 72–86% | |
| Ullmann-Type Coupling | CuI, L-proline, K₂CO₃, DMSO, 100°C | 58–65% |
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution and condensation reactions:
-
Aldol Condensation : The carboxylate group facilitates condensation with ketones (e.g., acetylfuran) to form α,β-unsaturated carbonyl derivatives .
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Oxidation : Controlled oxidation with KMnO₄ converts methyl esters to carboxylic acids, which are esterified with alcohols .
Example Synthesis
Methyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3c ) was synthesized via Claisen–Schmidt condensation, achieving 68% yield under basic conditions .
Regiocontrolled Alkylation
The nitrogen atom at position 1 of the pyrazole ring participates in alkylation:
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Mitsunobu Reaction : Substitution with alcohols using triphenylphosphine and DIAD .
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Benzylation : Direct alkylation with benzyl halides under basic conditions.
Table 2: Alkylation Outcomes
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 1-(3-Bromobenzyl)pyrazole | Methyl iodide, K₂CO₃ | 1-(3-Bromobenzyl)-3-methyl-pyrazole | 82% |
| Benzyl bromide | 1,3-Dibenzylpyrazole | 75% |
Reduction and Oxidation Pathways
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has shown promising results as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogues have demonstrated moderate direct-acting antibacterial effects, with some compounds showing minimum inhibitory concentration (MIC) values as low as 16 µg/mL against pathogens like Streptococcus pyogenes and Bacillus subtilis .
Anticancer Properties
The compound's derivatives have also been evaluated for anticancer activities. Preliminary studies using cell-based assays on various tumor cell lines (e.g., breast cancer, melanoma, ovarian cancer) have indicated that specific pyrazole derivatives can inhibit cell proliferation effectively . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole framework can enhance its efficacy against cancer cells.
Potential as Antibiotic Adjuvants
Recent investigations have explored the potential of this compound as an antibiotic adjuvant. It has been found to enhance the effectiveness of existing antibiotics against resistant bacterial strains, highlighting its role in combating antibiotic resistance .
Agricultural Applications
Fungicidal Activity
In agricultural science, this compound and its derivatives have been tested for their fungicidal properties. Certain compounds within this class exhibited higher antifungal activity against phytopathogenic fungi compared to traditional fungicides, making them candidates for developing new agricultural treatments .
Pesticide Development
The structural features of this compound allow for the design of novel pesticides with improved efficacy and reduced environmental impact. Its ability to modulate biological pathways in pests suggests potential applications in integrated pest management strategies .
Material Science
Polymer Chemistry
The unique chemical properties of this compound make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of advanced materials with tailored functionalities .
Nanotechnology
Research has indicated that pyrazole derivatives can be utilized in the synthesis of nanomaterials. The ability to functionalize nanoparticles with this compound opens avenues for applications in drug delivery systems and biosensors, where targeted delivery and detection are crucial .
Summary Table of Applications
Mechanism of Action
The exact mechanism by which methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. It may modulate enzymatic activity, receptor binding, or cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Positional Isomerism : The para-bromobenzyl analog (C₁₂H₁₁BrN₂O₂) shares identical molecular weight with the target compound but may exhibit divergent biological activity due to altered steric and electronic profiles .
- Heterocyclic Additions: Triazole or quinoxaline substituents (e.g., ) introduce additional hydrogen-bonding or π-stacking interactions, critical for target engagement in enzyme inhibition.
Physicochemical and Spectral Data
- IR/NMR Signatures : The methyl ester group in the target compound shows characteristic C=O stretching at ~1680–1700 cm⁻¹ (IR) and a carbonyl carbon signal at δ ~160–165 ppm (¹³C NMR) .
- Mass Spectrometry : Molecular ion peaks for brominated analogs appear as doublets (m/z 349/351) due to bromine’s isotopic pattern .
Biological Activity
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-keto ester, such as ethyl acetoacetate, leading to the formation of a pyrazole core.
- Introduction of the Bromobenzyl Group : A nucleophilic substitution reaction with 3-bromobenzyl chloride in the presence of a base (e.g., potassium carbonate) introduces the bromobenzyl moiety.
- Esterification : The final step involves converting the carboxylic acid group into a methyl ester.
These synthetic routes can be optimized for yield and purity, making the compound suitable for further biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
This compound has also been studied for its anticancer properties . It demonstrated cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In a study assessing its potency, the compound exhibited IC50 values in the micromolar range, indicating significant potential for further development as an anticancer drug.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For instance, it could disrupt signaling pathways that are crucial for cancer cell growth or modulate the activity of microbial enzymes.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study, this compound was tested alongside conventional antibiotics. The results indicated that while traditional antibiotics showed resistance in certain strains, this compound maintained efficacy, particularly against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, researchers treated MCF-7 cells with varying concentrations of this compound. The results highlighted a dose-dependent decrease in cell viability, supporting its potential as an effective anticancer agent.
Q & A
Basic: What are the common synthetic routes for methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation : Reaction of 3-bromobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate .
- Cyclization : Treatment with hydrazine hydrate under reflux to construct the pyrazole core .
- Esterification : Introduction of the methyl ester group via alkylation or transesterification .
Key reagents include azido(trimethyl)silane and trifluoroacetic acid for functionalization, with purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical parameters include:
- Temperature Control : Gradual warming (e.g., 0°C → 50°C) minimizes side reactions during azide incorporation .
- Catalyst Selection : Trifluoroacetic acid enhances electrophilic substitution efficiency, while Cu(I) catalysts improve regioselectivity in triazole formation .
- Solvent Systems : Methylene chloride or THF/water mixtures balance solubility and reactivity .
- Purification : Dry-loading with Celite® and gradient elution (0–30% ethyl acetate) resolve byproducts . Monitoring via TLC (Rf = 0.53 in cyclohexane/ethyl acetate 2:1) ensures reaction completion .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- NMR :
- IR : Azide stretches (2129 cm⁻¹) and ester carbonyl bands (1681 cm⁻¹) identify functional groups .
- HRMS : Exact mass (e.g., [M]+ Calcd 349.0169) confirms molecular formula .
Advanced: How to resolve discrepancies in spectral data during characterization?
Answer:
Common issues and solutions:
- Impurities : Repeat flash chromatography or use preparative HPLC for trace contaminants .
- Tautomerism : Analyze in deuterated DMSO to stabilize tautomeric forms; compare computed (DFT) vs. experimental NMR shifts .
- Overlapping Peaks : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals, as done for analogous pyrazole derivatives .
Basic: What are the key applications in medicinal chemistry research?
Answer:
- Pharmacophore Development : The 3-bromobenzyl group enhances lipophilicity for blood-brain barrier penetration, while the pyrazole core acts as a bioisostere for heterocyclic drugs .
- Intermediate Utility : Used to synthesize triazole hybrids for antimicrobial and anticancer screening .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
Strategies include:
- Substituent Variation : Replace the 3-bromo group with electron-withdrawing (e.g., -CN) or donating (-OCH₃) groups to modulate electronic effects .
- Ring Functionalization : Introduce amino or nitro groups at the pyrazole 3-position via nucleophilic substitution or oxidation .
- Biological Testing : Screen analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays, noting potency shifts with structural changes .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Azide Handling : Use azido(trimethyl)silane in a fume hood due to explosion risks; avoid metal contamination .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal; adhere to institutional guidelines for halogenated waste .
Advanced: How to address low regioselectivity in pyrazole functionalization?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attacks to desired positions .
- Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce side pathways via controlled heating .
- Computational Modeling : Use DFT to predict reactive sites, as demonstrated for pyrazole-4-carboxylate derivatives .
Basic: What solvents and conditions are optimal for crystallization?
Answer:
- Solvent Pairing : Slow evaporation from ethyl acetate/hexane mixtures yields high-purity crystals .
- Temperature : Crystallize at 4°C to minimize thermal disorder, as used for analogous compounds (MP = 94–95°C) .
Advanced: How to analyze electronic properties for material science applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
